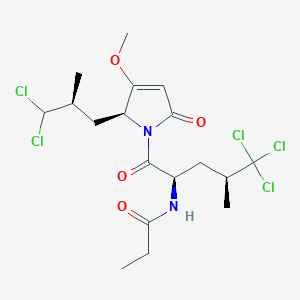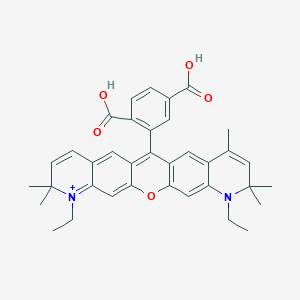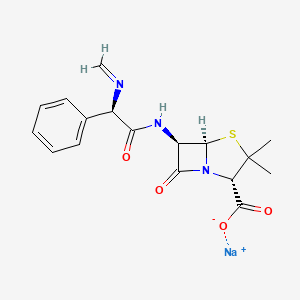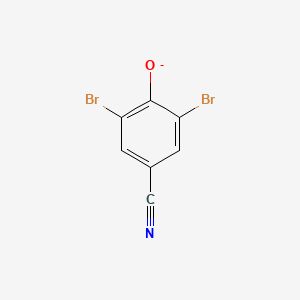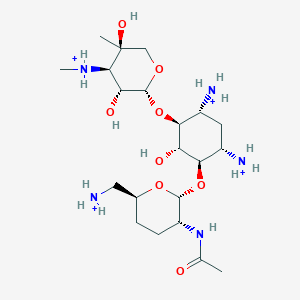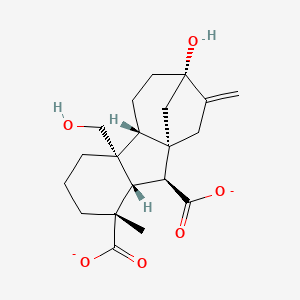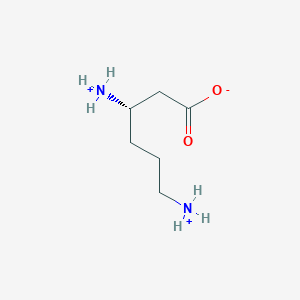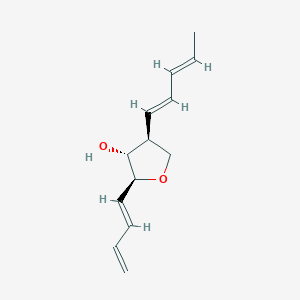
Aureonitol
Übersicht
Beschreibung
Synthesis Analysis
Aureonitol has been a subject of interest due to its challenging synthesis, which validates its intricate molecular structure. A pivotal study by Jervis and Cox (2008) details the total synthesis and proof of the relative stereochemistry of (-)-aureonitol. They utilized a stereoselective intramolecular allylation to introduce the stereotriad in the tetrahydrofuran ring, confirming the (2S,3R,4S) absolute configuration of stereocenters. This synthesis pathway is instrumental in understanding this compound's complex nature and sets a foundation for further chemical investigations (Jervis & Cox, 2008).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its tetrahydrofuran core, a feature that is crucial for its biological activity. The determination of its relative and absolute stereochemistry was a significant milestone, achieved through meticulous synthetic efforts that matched the natural product's NMR data. This structural elucidation not only confirmed its configuration but also facilitated further studies on its interaction with biological targets and synthesis of analogs.
Chemical Reactions and Properties
This compound's chemical reactions are primarily focused on its functionalization and the exploration of its biological activities. One of the notable chemical properties of this compound is its ability to undergo cycloaddition reactions, as demonstrated by the synthesis of novel heterodimers like aureochaeglobosins, which exhibit significant cytotoxic activities. These reactions highlight the potential of this compound as a scaffold for developing therapeutic agents (Yang et al., 2018).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and optical rotation, are intrinsic to its molecular structure. While specific studies on these properties are limited, they are crucial for its handling, formulation, and application in experimental settings. These properties are inferred from its synthesis and structural analysis, providing insights into its behavior in various solvents and conditions.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and stability, are integral to its utility in scientific research. Its ability to inhibit influenza replication through targeting the virus's surface glycoprotein hemagglutinin illustrates its potent biological activity. Molecular modeling studies have shown this compound's potential to dock in the sialic acid binding site of hemagglutinin, forming hydrogen bonds with conserved residues, indicating its promise for antiviral drug design (Sacramento et al., 2015).
Wissenschaftliche Forschungsanwendungen
Anti-Influenza Activity
Aureonitol, a natural product derived from fungi, has demonstrated notable potential in inhibiting influenza virus replication. This compound is particularly effective against influenza A(H3N2) strains, showing a high efficacy with low cytotoxicity. Its mechanism involves inhibiting influenza hemagglutination, thereby impairing virus adsorption. Molecular modeling studies have indicated that this compound interacts with the sialic acid binding site of hemagglutinin, a key surface glycoprotein of the influenza virus, making it a promising candidate for anti-influenza drug design (Sacramento et al., 2015).
Cytotoxicity Against Cancer Cells
Aureochaeglobosins, which are [4 + 2] cycloaddition heterodimers of chaetoglobosin and this compound derivatives, have shown significant cytotoxicities against human cancer cells, particularly MDA-MB-231 breast cancer cells. These compounds exhibit this effect through their unique structural composition, providing insights into the potential application of this compound derivatives in cancer treatment (Yang et al., 2018).
Antineuroinflammatory Activity
This compound and its analogues have been studied for their antineuroinflammatory activities. Certain this compound derivatives can attenuate the production of inflammatory mediators, such as nitric oxide and various interleukins, in microglial cells. This action is crucial in the context of neurodegenerative diseases, where overexpression of pro-inflammatory factors is a common issue. These findings highlight the potential of this compound derivatives in managing neuroinflammation and neurodegenerative diseases (Ju et al., 2021).
Structural and Synthetic Studies
Research on this compound also includes its total synthesis and confirmation of stereochemistry. These studies are essential for understanding the molecular structure of this compound and its natural derivatives. They provide a foundation for future drug development and synthetic modifications that could enhance the therapeutic potential of this compound (Jervis & Cox, 2008).
Antimicrobial and Anti-inflammatory Properties
Further investigations into this compound-related compounds have revealed antimicrobial and anti-inflammatory properties. These studies expand the potential application of this compound in treating various infections and inflammatory conditions, thereby broadening the scope of its therapeutic utility (Ruan et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,3R,4S)-2-[(1E)-buta-1,3-dienyl]-4-[(1E,3E)-penta-1,3-dienyl]oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-5-7-8-11-10-15-12(13(11)14)9-6-4-2/h3-9,11-14H,2,10H2,1H3/b5-3+,8-7+,9-6+/t11-,12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLKTHCXEMHTIQ-DBCNHVMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC1COC(C1O)C=CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/[C@H]1CO[C@H]([C@@H]1O)/C=C/C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601038840 | |
| Record name | Aureonitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601038840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71774-51-1 | |
| Record name | Aureonitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071774511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aureonitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601038840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AUREONITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23F04FI61S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-2-{6-[(E)-2-Carboxyethenyl]-2,3-dihydroxyphenyl}-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B1264892.png)

![N-[(2S,3S,4R)-1-(alpha-D-galactopyranosyloxy)-3,4-dihydroxyoctadecan-2-yl]-8-[4-(trifluoromethyl)phenyl]octanamide](/img/structure/B1264894.png)
